4-[4-(Chlorosulfonyl)phenoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is an organic compound with the molecular formula C13H9ClO5S. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenoxybenzoic acid structure, making it a versatile reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to prevent decomposition . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.
Oxidation Reactions: Oxidation of the phenoxybenzoic acid moiety can lead to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through reduction reactions.
Quinones: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the phenoxy group.
4-(Fluorosulfonyl)benzoic acid: Contains a fluorosulfonyl group instead of a chlorosulfonyl group.
4-(Bromosulfonyl)benzoic acid: Contains a bromosulfonyl group instead of a chlorosulfonyl group.
Uniqueness
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is unique due to the presence of both the chlorosulfonyl and phenoxy groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .
Eigenschaften
Molekularformel |
C13H9ClO5S |
---|---|
Molekulargewicht |
312.73 g/mol |
IUPAC-Name |
4-(4-chlorosulfonylphenoxy)benzoic acid |
InChI |
InChI=1S/C13H9ClO5S/c14-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)13(15)16/h1-8H,(H,15,16) |
InChI-Schlüssel |
SUNIZUWUHHOVPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.